2-fluoro-3,5-bis(trifluoromethyl)pyridine
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Overview
Description
2-fluoro-3,5-bis(trifluoromethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of fluorine atoms significantly alters its reactivity and stability, making it a valuable compound in various scientific and industrial applications. This compound is particularly notable for its electron-withdrawing trifluoromethyl groups, which enhance its chemical stability and influence its behavior in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3,5-bis(trifluoromethyl)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor® or other fluorinating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes utilize advanced fluorination technologies and equipment to ensure efficient and cost-effective production. The use of vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, is also common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-3,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridines .
Scientific Research Applications
2-fluoro-3,5-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-fluoro-3,5-bis(trifluoromethyl)pyridine involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl groups. These groups influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include nucleophilic attack and subsequent substitution reactions, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar properties.
2,3-difluoro-5-(trifluoromethyl)pyridine: A compound with additional fluorine atoms, affecting its reactivity and stability.
Uniqueness
2-fluoro-3,5-bis(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of two trifluoromethyl groups enhances its electron-withdrawing capability, making it more stable and less reactive compared to other fluorinated pyridines .
Properties
IUPAC Name |
2-fluoro-3,5-bis(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F7N/c8-5-4(7(12,13)14)1-3(2-15-5)6(9,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTZJUOUIJJLLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F7N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119071-61-3 |
Source
|
Record name | 2-fluoro-3,5-bis(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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